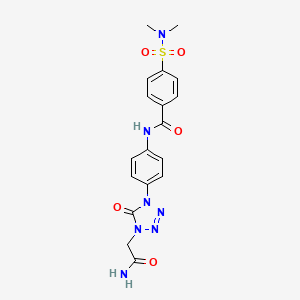

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide

描述

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that features a tetrazole ring, a benzamide group, and a dimethylsulfamoyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

属性

IUPAC Name |

N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O5S/c1-23(2)31(29,30)15-9-3-12(4-10-15)17(27)20-13-5-7-14(8-6-13)25-18(28)24(21-22-25)11-16(19)26/h3-10H,11H2,1-2H3,(H2,19,26)(H,20,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAMGHDIHQHCAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N7O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multiple steps:

Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Benzamide Group: This step may involve the use of coupling reagents such as EDCI or DCC to form the amide bond.

Introduction of the Dimethylsulfamoyl Group: This can be done through sulfonation reactions using reagents like dimethylsulfamoyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino or sulfamoyl groups.

Reduction: Reduction reactions could target the carbonyl groups in the benzamide or tetrazole rings.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.

科学研究应用

Medicinal Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide exhibit anticancer properties. For instance, studies have demonstrated that related compounds show significant growth inhibition against various cancer cell lines, such as SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86% . This suggests that the compound may interact with specific cellular pathways to induce apoptosis in cancer cells.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. The mechanism may involve the inhibition of enzymes like lipoxygenase, which are critical in inflammatory pathways. In silico studies have shown promising results for similar compounds in reducing inflammation markers in various models .

Antimicrobial Effects

Preliminary biological assessments indicate that this compound may also possess antimicrobial properties. Compounds within the same chemical family have been reported to exhibit activity against a range of pathogens, making them candidates for further development as antimicrobial agents .

Biological Research Applications

Enzyme Interaction Studies

The ability of this compound to interact with specific enzymes makes it a valuable tool in biochemical research. Its potential as a bioactive molecule allows researchers to explore its effects on enzyme kinetics and metabolic pathways, providing insights into disease mechanisms related to enzyme dysfunction.

Drug Development

Given its promising biological activities, this compound is being investigated for its potential as a lead compound in drug development. The structural features allow for modifications that could enhance efficacy and selectivity against target diseases .

Industrial Applications

Synthesis of Specialty Chemicals

The compound can serve as a building block in the synthesis of more complex molecules used in various industrial applications. Its stability and reactivity make it suitable for the production of specialty chemicals and advanced materials .

Polymer Production

In the polymer industry, derivatives of this compound may be utilized to create advanced materials with specific properties such as enhanced thermal stability or chemical resistance. This opens avenues for applications in coatings, adhesives, and other polymer-based products .

Case Studies and Research Findings

作用机制

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with tetrazole and benzamide groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The dimethylsulfamoyl group could enhance solubility or binding affinity.

相似化合物的比较

Similar Compounds

Tetrazole Derivatives: Often used in pharmaceuticals for their bioactivity.

Benzamides: Common in medicinal chemistry for their therapeutic potential.

Sulfamoyl Compounds: Known for their solubility and bioavailability.

Uniqueness

The unique combination of these functional groups in N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide may confer specific biological activities or chemical properties not found in simpler analogs.

生物活性

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that has attracted attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and research findings associated with this compound, supported by data tables and case studies.

- Molecular Formula : C22H20N6O4

- Molecular Weight : 432.4 g/mol

- CAS Number : 1396815-46-5

Anticancer Activity

Research indicates that derivatives of tetrazole compounds exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 0.06 µM against various cancer cell lines, including non-small cell lung and breast cancers . The structure–activity relationship (SAR) suggests that the presence of specific functional groups enhances cytotoxicity.

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Compound 1 | NCI-H522 | 0.06 | Strong |

| Compound 2 | MCF7 | 0.1 | Moderate |

| Compound 3 | SK-OV-3 | 2.5 | Weak |

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains, including E. coli and S. aureus. The presence of the sulfonamide group is believed to enhance its antimicrobial activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. It may inhibit enzymatic activity by binding to the active site or modulating receptor signaling pathways, leading to altered cellular responses .

Study on Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound in various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner.

Study on Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus. The results showed that it exhibited notable antibacterial effects with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used for comparison.

常见问题

Q. What are the critical steps and reagents for synthesizing the compound with high purity?

- Methodological Answer : Synthesis involves multi-step protocols, including coupling reactions and functional group protections. Key reagents include O-benzyl hydroxylamine hydrochloride for tetrazole ring formation and potassium carbonate as a base for deprotonation . Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization using acetonitrile or methanol. Critical steps:

- Tetrazole Formation : Requires controlled temperature (0–5°C) to avoid side reactions.

- Amide Coupling : Use of coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous conditions.

- Safety : Conduct hazard analysis for reagents like p-trifluoromethylbenzoyl chloride (corrosive) .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing the compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfamoyl groups at δ 3.1–3.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 532.15 [M+H]) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Advanced Research Questions

Q. How can computational methods improve reaction design and optimization for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example:

- Reaction Path Search : Identifies energetically favorable pathways for tetrazole cyclization .

- Solvent Optimization : COSMO-RS simulations select solvents (e.g., DMF vs. THF) based on solvation energy .

- Machine Learning : Trains models on historical reaction data to predict yields under varying conditions (temperature, catalyst loading) .

Q. How should researchers address contradictions in reported biological activity data?

- Methodological Answer : Discrepancies (e.g., variable IC values in kinase assays) may arise from:

- Assay Conditions : Differences in buffer pH, ATP concentration, or cell lines .

- Solution Stability : Degradation in DMSO stock solutions (validate via LC-MS before assays) .

- Statistical Design : Use factorial experiments (e.g., 2 designs) to isolate variables .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the sulfamoyl moiety to improve solubility .

- Nanoparticle Encapsulation : Use PLGA polymers for sustained release (tested via dialysis membrane models) .

- Permeability Assays : Parallel Artificial Membrane Permeability Assay (PAMPA) screens logP values; target >2.5 for CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。